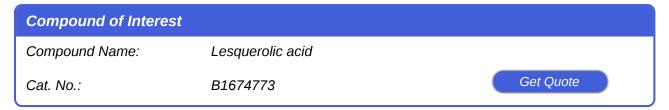


# The Biological Role of Lesquerolic Acid in Seed Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Lesquerolic acid ((11Z,14R)-14-hydroxyicos-11-enoic acid) is a C20 hydroxy fatty acid (HFA) predominantly found in the seed oils of plants from the Physaria genus, formerly known as Lesquerella. While its primary biological role within the plant is as a stored energy reserve in the form of triacylglycerols (TAGs), its unique chemical structure has garnered significant interest for various industrial applications, positioning it as a promising, non-toxic alternative to ricinoleic acid derived from castor beans. This technical guide provides an in-depth exploration of the biological role of **lesquerolic acid**, its biosynthesis, and the methodologies for its analysis. Quantitative data on its prevalence in various species are presented, alongside detailed experimental protocols and visual representations of its metabolic pathway and analytical workflows.

### Introduction: The Significance of Lesquerolic Acid

**Lesquerolic acid** is a monounsaturated, hydroxylated long-chain fatty acid. Its structure is similar to ricinoleic acid, the primary component of castor oil, but with a longer carbon chain by two carbons.[1] This structural similarity allows it to be a viable substitute in many industrial processes, including the manufacturing of resins, waxes, nylons, plastics, lubricants, and cosmetics.[1][2] The major advantage of **lesquerolic acid** is its origin from non-toxic plants of the Physaria genus, unlike ricinoleic acid, which is extracted from the castor plant (Ricinus



communis) that also produces the potent toxin ricin. This makes Physaria, particularly Physaria fendleri, an attractive domestic crop for the production of industrial HFAs.[3]

From a biological standpoint, the accumulation of **lesquerolic acid** in seed oils is a specialized metabolic trait. The presence of the hydroxyl group imparts unique physical properties to the oil. Within the plant, genes involved in HFA synthesis and their incorporation into TAGs have co-evolved to ensure these potentially membrane-disrupting fatty acids are safely sequestered in oil bodies.

## Quantitative Analysis of Lesquerolic Acid in Seed Oils

The concentration of **lesquerolic acid** and other fatty acids varies significantly among different species and accessions of Physaria. The following tables summarize the fatty acid composition of various Physaria species, highlighting the content of **lesquerolic acid**.

Table 1: Fatty Acid Composition of Selected Physaria Species Seed Oils (%)[3][4]



Species	Lesquero lic Acid (C20:1- OH)	Oleic Acid (C18:1)	Linoleic Acid (C18:2)	α- Linolenic Acid (C18:3)	Other HFAs	Total Oil Content (%)
P. fendleri	30 - 60	15.2	7.6	13.1	Densipolic, Auricolic	15 - 44
P. lindheimeri	>80	-	-	-	-	-
P. pallida	>80	-	-	-	-	-
P. auriculata	-	-	-	-	Auricolic (>30)	-
P. densiflora	-	-	-	-	Auricolic (>30)	-
P. perforata	-	-	-	-	Densipolic (>40)	-
P. stonensis	-	-	-	-	Densipolic (>40)	-
P. densipila	-	-	-	-	Densipolic (>40), Ricinoleic (>10)	-
P. lyrata	-	-	-	-	Densipolic (>40), Ricinoleic (>10)	-
P. lescurii	-	-	-	-	Densipolic (>40), Ricinoleic (>10)	-

Table 2: Fatty Acid Composition of Physaria fendleri Accessions (%)[3][5]



Accession	Lesquerolic Acid (C20:1-OH)	Oleic Acid (C18:1)	Linoleic Acid (C18:2)	α-Linolenic Acid (C18:3)	Total Oil Content (%)
W6 20859	-	-	-	-	28.2
PI 641920	-	-	-	-	14.0
Average	55 - 60	~15	~8	~12	27 - 33

Note: "-" indicates data not available in the cited sources.

### **Biosynthesis of Lesquerolic Acid**

The biosynthesis of **lesquerolic acid** is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum (ER) of developing seeds. The pathway begins with oleic acid (C18:1) and involves hydroxylation followed by elongation.

#### **Key Enzymes in the Biosynthetic Pathway**

- Oleate 12-hydroxylase (FAH12): This enzyme catalyzes the hydroxylation of oleic acid at the 12th carbon position to form ricinoleic acid (C18:1-OH). In Physaria, the FAH12 enzyme is a bifunctional desaturase and hydroxylase.[6]
- Fatty Acid Elongase (FAE) Complex: This complex of enzymes is responsible for the elongation of the carbon chain of fatty acids. The key component is β-ketoacyl-CoA synthase (KCS), which determines the substrate specificity. In P. fendleri, the condensing enzyme PfKCS18 specifically elongates ricinoleic acid to lesquerolic acid.[7] The elongation process involves a cycle of four reactions: condensation, reduction, dehydration, and a second reduction.[8]

#### The Biosynthetic Pathway

The accepted pathway for **lesquerolic acid** synthesis is as follows:

- De novo synthesis of Oleic Acid (C18:1): Occurs in the plastid.
- Export and Activation: Oleic acid is exported to the cytoplasm and activated to Oleoyl-CoA.

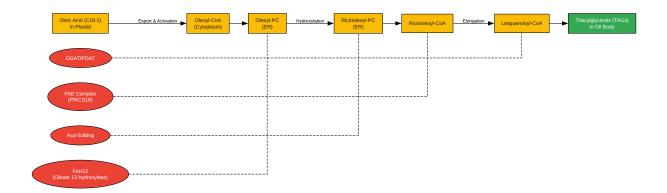




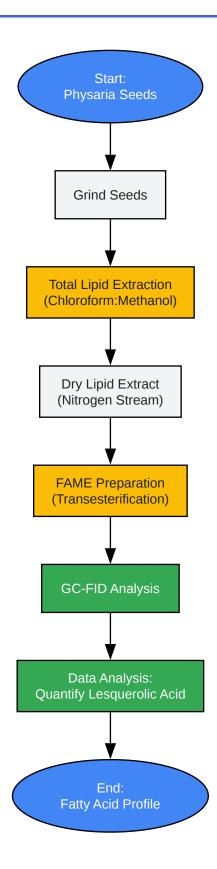


- Hydroxylation: Oleoyl-CoA is incorporated into phosphatidylcholine (PC) in the ER. The oleate moiety on PC is then hydroxylated by FAH12 to produce ricinoleoyl-PC.
- Acyl Editing: The ricinoleic acid is cleaved from PC and enters the acyl-CoA pool as Ricinoleoyl-CoA.
- Elongation: Ricinoleoyl-CoA is elongated by the FAE complex, with PfKCS18 as the condensing enzyme, adding two carbons to form Lesqueroloyl-CoA.
- Incorporation into Triacylglycerols (TAGs): Lesqueroloyl-CoA is then esterified to the glycerol backbone to form TAGs, which are stored in oil bodies.









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